1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic compound that features a quinoline core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have shown notable anti-cancer effects . For instance, some compounds have shown to induce cell-cycle G1 phase arrest and apoptosis in certain cell lines .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The tmp group, which is a part of this compound, is known to be a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Result of Action
Some tmp-bearing compounds have shown promising anti-cancer effects by effectively inhibiting various targets .
Action Environment
The tmp group, which is a part of this compound, has been associated with a wide range of biological activities, indicating its potential to be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Compounds containing the trimethoxyphenyl (TMP) group, such as this one, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and enzymes .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Transport and Distribution
Information regarding the transport and distribution of this compound within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Quinoline core synthesis: The quinoline ring can be synthesized via a Skraup or Friedländer quinoline synthesis.
Final assembly: The final step involves the coupling of the quinoline core with the 1,2,4-oxadiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, leading to different reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, have well-known biological activities.
1,2,4-oxadiazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.
Uniqueness
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its combination of the quinoline core, 1,2,4-oxadiazole ring, and trimethoxyphenyl group. This unique structure imparts specific biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDXTWGARNNPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.